molecular formula C9H20O B3047594 2,2-Dimethylheptanol CAS No. 14250-79-4

2,2-Dimethylheptanol

Cat. No. B3047594
CAS RN: 14250-79-4
M. Wt: 144.25 g/mol
InChI Key: WENIXZFPXMQPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylheptanol is a chemical compound that belongs to the class of alcohols. It is commonly used in the synthesis of other chemical compounds due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : 2,2-Dimethylheptanol has been used in the synthesis of derivatives such as dibenzo-18-crown-6 with a chloromethyl group in the side chain. This synthesis involves analyzing the mass spectrum and IR spectrum of the compound (Stempnevskaya & Tashmukhamedova, 1982).

  • Characterization of Dimethylolheptanoic Acid : Research on 2,2-Dimethylolheptanoic acid, derived from 2,2-dimethylolheptaldehyde, explored its synthesis and characterization using methods like IR and NMR (Yun, 2011).

  • Methoxy-Methyl-Heptane Process : The chemical 2-methoxy-2-methylheptane, related to this compound, has been proposed as a gasoline additive. This research focuses on the design and control of the process, considering factors like reactor temperature and yield optimization (Luyben, 2010).

Polymorphism and Dynamics

  • Study of Solid State Polymorphism : 2,2-dimethylbutan-1-ol (neohexanol) has been studied through adiabatic calorimetry and dielectric spectroscopy, revealing complex solid-state polymorphism and relaxational dynamics, which could be relevant for related compounds like this compound (Juszyńska-Gałązka et al., 2013).

Environmental and Biological Applications

  • Fuel Properties Research : Studies on fuel properties, such as the combustion and emissions of various fuel blends, offer insights that could be applied to this compound. These studies explore how different fuel blends impact emissions and combustion efficiency (Liu et al., 2013).

  • Vapor Pressure Measurements : The vapor pressure of related aliphatic alcohols has been measured, providing data that could be applicable for understanding the properties of this compound (Čenský et al., 2010).

properties

IUPAC Name

2,2-dimethylheptan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-5-6-7-9(2,3)8-10/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENIXZFPXMQPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333687
Record name 2,2-dimethylheptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14250-79-4
Record name 2,2-Dimethyl-1-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14250-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-dimethylheptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylheptanol
Reactant of Route 2
2,2-Dimethylheptanol
Reactant of Route 3
2,2-Dimethylheptanol
Reactant of Route 4
2,2-Dimethylheptanol
Reactant of Route 5
2,2-Dimethylheptanol
Reactant of Route 6
2,2-Dimethylheptanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.